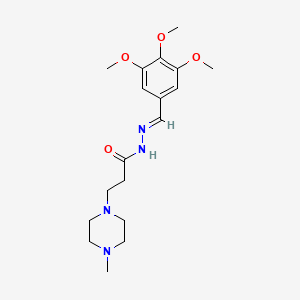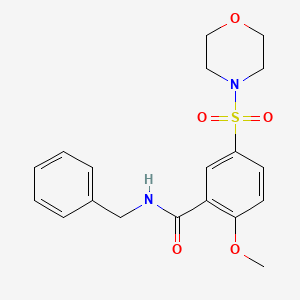
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. This compound was first synthesized in the 1960s, but it was not until the 1990s that its anti-tumor properties were discovered. Since then, numerous studies have been conducted to investigate the mechanism of action and potential therapeutic applications of DMXAA.
Wirkmechanismus
The mechanism of action of 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to activate the transcription factor NF-kB, which plays a key role in the immune response. This activation leads to the production of cytokines and chemokines that recruit immune cells to the tumor site. 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to induce the production of reactive oxygen species (ROS) in tumor cells, which leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to induce fever and hypotension in animal models. These effects are thought to be due to the activation of the immune system and the release of cytokines and other inflammatory mediators. 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to induce the production of nitric oxide, which plays a key role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has a number of advantages as a research tool. It is a potent anti-cancer agent that can be used to study the mechanisms of tumor necrosis and immune activation. 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer patients. However, there are also limitations to the use of 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments. It is a highly reactive compound that can be difficult to handle, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of future directions for research on 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of new synthetic methods for 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, particularly its effects on the immune system. Finally, there is a need for further clinical trials to investigate the safety and efficacy of 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in cancer patients.
Synthesemethoden
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 3,5-dimethoxybenzaldehyde with 3-methylbenzonitrile in the presence of a catalyst, such as sodium methoxide. The resulting product is then treated with hydrazine hydrate to form the oxadiazole ring. The synthesis of 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied and optimized, resulting in high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, breast, and prostate cancers. 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. Clinical trials have been conducted to investigate the safety and efficacy of 5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in cancer patients, but the results have been mixed.
Eigenschaften
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-5-4-6-12(7-11)16-18-17(22-19-16)13-8-14(20-2)10-15(9-13)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUNJCRKYLRLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)



![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)


![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)


![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)